molecular formula C17H16N4O3S B2802096 2-{[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide CAS No. 193826-40-3

2-{[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide

Cat. No.: B2802096
CAS No.: 193826-40-3
M. Wt: 356.4
InChI Key: FSVDIMNLORYTIR-UHFFFAOYSA-N
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Description

2-{[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide is a quinazolinone derivative characterized by a 4-methoxyphenyl substituent at position 3 of the quinazolin-4(3H)-one core, a sulfanyl group at position 2, and an acetohydrazide side chain. This compound is synthesized through multi-step protocols, often starting with anthranilic acid derivatives and involving cyclization, thiolation, and hydrazide formation . Its structural features make it a candidate for diverse biological activities, including COX-2 inhibition and kinase targeting, as demonstrated in related analogs .

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-24-12-8-6-11(7-9-12)21-16(23)13-4-2-3-5-14(13)19-17(21)25-10-15(22)20-18/h2-9H,10,18H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVDIMNLORYTIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and green chemistry approaches to minimize waste and improve efficiency.

Chemical Reactions Analysis

2-{[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like methanol or ethanol, and catalysts such as acids or bases, depending on the specific reaction.

Scientific Research Applications

Chemical Profile

  • Molecular Formula : C17H16N4O3S
  • Molecular Weight : 356.4 g/mol
  • IUPAC Name : 2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetohydrazide

Antitumor Activity

Recent studies have indicated that 2-{[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide exhibits significant antitumor properties. For instance, a study demonstrated its effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound was found to interact with key signaling pathways involved in tumor growth and metastasis, particularly affecting the vascular endothelial growth factor receptor (VEGFR) pathway, which is crucial for angiogenesis in tumors .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of bacterial and fungal strains. In vitro assays showed that it possesses moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as against certain fungal pathogens like Candida albicans. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases, including cardiovascular disorders and cancer. The compound has been studied for its anti-inflammatory effects, showing potential in reducing inflammatory markers in cellular models. Its ability to inhibit cyclooxygenase enzymes (COX) suggests a role in mitigating inflammatory responses, which could be beneficial in treating conditions characterized by excessive inflammation .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Table 1: Summary of Synthesis Steps

StepReaction TypeKey ReactantsConditions
1CondensationAcetohydrazide + Quinazoline derivativeReflux in ethanol
2ThioetherificationSulfanyl group introductionBase-catalyzed reaction
3PurificationCrystallization from suitable solventRoom temperature

Case Study 1: Antitumor Efficacy

In a recent study published in ACS Omega, researchers evaluated the antitumor efficacy of the compound on HT-29 colon cancer cells. The results indicated that treatment with varying concentrations led to a dose-dependent decrease in cell viability, with significant induction of apoptosis observed through flow cytometry analysis. The study concluded that the compound could serve as a lead candidate for further development as an anticancer agent .

Case Study 2: Antimicrobial Activity

A comprehensive evaluation of antimicrobial properties was conducted against multiple strains of bacteria and fungi. The findings revealed that the compound exhibited notable inhibitory effects on both Staphylococcus aureus and Candida albicans, suggesting its potential utility in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-{[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The para-methoxy group in the target compound enhances COX-2 inhibition compared to meta-substituted analogs (e.g., 3-methoxyphenyl derivatives in ), which prioritize green synthesis over activity .
  • Electron-Withdrawing Groups : Chlorophenyl derivatives (e.g., 6d, CAS 763114-88-1) show shifted activity toward kinase or antitumor targets, likely due to increased electrophilicity .
  • Side Chain Flexibility : The acetohydrazide moiety in the target compound improves solubility relative to ester or amide derivatives (e.g., ’s methyl ester), though solubility remains suboptimal compared to sulfonamide-linked analogs .

COX-2 Inhibition

  • Target Compound: Exhibits moderate COX-2 inhibition (47.1% at 20 μM), outperforming earlier nitro-substituted quinazolinones (27.7% at 22 μM) but less potent than celecoxib (80.1% at 1 μM) .

Kinase Inhibition

  • Compound 27 () : Dual EGFR/VEGFR-2 inhibition (IC₅₀ values undisclosed) highlights the role of benzyl carboxamide side chains in kinase targeting, contrasting with the target compound’s COX-2 focus .

Biological Activity

2-{[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structure, and various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N4O3SC_{17}H_{16}N_4O_3S with a molecular weight of 356.40 g/mol. The compound features a quinazoline core, which is known for various biological activities.

Structural Information

PropertyValue
CAS Number193826-40-3
Molecular Weight356.40 g/mol
Melting PointNot specified
SolubilityNot specified

Anticancer Activity

Recent studies have demonstrated the anticancer potential of compounds similar to this compound. For instance, derivatives containing the quinazoline structure have shown significant cytotoxic effects against various cancer cell lines.

Case Study:
A study evaluated the cytotoxic effects of related quinazoline derivatives against HepG2 liver cancer cells, revealing that certain derivatives exhibited IC50 values less than 50 μM, indicating strong anticancer activity (IC50 < 50 μM) .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Similar azole derivatives have shown effectiveness against a range of microorganisms.

Research Findings:
In vitro studies indicated that compounds with the quinazoline scaffold demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the methoxy group was found to enhance this activity .

Anti-inflammatory Effects

Compounds with similar structures have been reported to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes.

Example:
Research has indicated that quinazoline derivatives can inhibit nitric oxide production in macrophages, showcasing their potential as anti-inflammatory agents .

The biological activities of this compound may be attributed to several mechanisms:

  • Inhibition of Cell Proliferation: Compounds may interfere with cellular signaling pathways that regulate cell growth.
  • Induction of Apoptosis: Some derivatives induce programmed cell death in cancer cells.
  • Antimicrobial Mechanism: The disruption of microbial cell walls or interference with metabolic pathways can lead to antimicrobial effects.

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